molecular formula C16H27N5O4Si B14799944 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B14799944
M. Wt: 381.50 g/mol
InChI Key: QPARFARLOLAARR-UHFFFAOYSA-N
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Description

This compound is a modified nucleoside derivative characterized by:

  • Adenine base: The 6-aminopurin-9-yl group serves as the nucleobase, analogous to adenosine.
  • Oxolane (sugar) modifications:
    • A tert-butyl(dimethyl)silyl (TBDMS) protecting group at the 4'-oxygen position.
    • A hydroxymethyl group at the 5'-position.
  • Molecular significance: The TBDMS group enhances lipophilicity, improving membrane permeability and protecting the molecule from enzymatic degradation during synthesis or biological applications .

This compound is primarily used as an intermediate in oligonucleotide synthesis, where silyl groups are employed to protect reactive hydroxyl groups during phosphoramidite chemistry .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPARFARLOLAARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:

Chemical Reactions Analysis

2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other biologically active compounds.

    Biology: It serves as a building block for the synthesis of modified nucleotides used in DNA and RNA research.

    Medicine: The compound is used in the development of antiviral and anticancer drugs.

    Industry: It is employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. The compound targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cancer cell proliferation. The tert-butyl(dimethyl)silyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key References
2-(6-Aminopurin-9-yl)-4-[TBDMS]oxy-5-(hydroxymethyl)oxolan-3-ol TBDMS at 4'-O; hydroxymethyl at 5' C₁₆H₂₉N₅O₄Si ~395.5
Cordycepin () 3'-deoxyadenosine; lacks TBDMS C₁₀H₁₃N₅O₃ 251.24
Cladribine () 2-chloro-2'-deoxyadenosine; antimetabolite C₁₀H₁₂ClN₅O₃ 285.69
Clofarabine () 2-chloro-2'-fluoro-2'-deoxyadenosine C₁₀H₁₁ClFN₅O₃ 303.68
Fludarabine () 2-fluoro-ara-adenosine monophosphate C₁₀H₁₃FN₅O₇P 365.20
5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol () DMT-protected 2'-deoxyadenosine (used in solid-phase synthesis) C₃₁H₃₁N₅O₅ 553.6
Key Observations:
  • TBDMS vs. DMT groups : While the target compound uses TBDMS for hydroxyl protection, highlights dimethoxytrityl (DMT) groups, which are bulkier and used in DNA synthesizers for temporary protection .
  • Halogen substitutions : Cladribine and clofarabine incorporate chlorine/fluorine at the 2-position of adenine, enhancing their resistance to deamination and therapeutic efficacy in leukemia .
  • Sugar modifications : Cordycepin lacks the 3'-hydroxyl group, limiting its incorporation into RNA/DNA but conferring antitumor activity via chain termination .
Target Compound :
  • Primarily a synthetic intermediate in oligonucleotide production.
  • The TBDMS group improves stability during chemical synthesis but requires removal (e.g., via fluoride ions) for biological activity .
Cordycepin :
  • Exhibits antitumor activity by inhibiting RNA synthesis and inducing oxidative DNA damage in lung cancer cells (A549, NCI-H460) .
  • Synergizes with X-rays to enhance radiation lethality .
Cladribine/Clofarabine/Fludarabine :
  • Antimetabolites used in hematologic malignancies.
  • Clofarabine’s 2'-fluoro substitution increases bioavailability and resistance to phosphorolytic cleavage compared to cladribine .
DMT-dA ():
  • A protected deoxyadenosine derivative critical for automated DNA synthesis. The DMT group is acid-labile, enabling stepwise oligonucleotide assembly .

Physicochemical Properties

Property Target Compound Cordycepin Cladribine DMT-dA ()
LogP ~3.5 (predicted) 0.34 0.76 4.1
Hydrogen Bond Donors 3 4 4 2
Solubility Low (lipophilic TBDMS) Moderate Low Very low
Notes:
  • DMT-dA’s high LogP (4.1) reflects its role in non-polar synthesis environments .

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